An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Kyanite
An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Kyanite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of the aluminosilicate mineral kyanite (Al₂SiO₅). Kyanite, a polymorph of andalusite and sillimanite, is a key mineral in metamorphic geology and possesses unique anisotropic properties. This document details its crystallographic data, the experimental protocols for its characterization, and a visualization of the analytical workflow.
Core Crystallographic Data
Kyanite crystallizes in the triclinic crystal system, belonging to the space group Pī. Its structure is characterized by a distorted face-centered cubic arrangement of oxygen ions, with aluminum ions (Al³⁺) occupying 40% of the octahedral sites and silicon ions (Si⁴⁺) occupying 10% of the tetrahedral sites.[1] This arrangement consists of chains of edge-sharing AlO₆ octahedra that run parallel to the c-axis. These chains are cross-linked by isolated SiO₄ tetrahedra and additional AlO₆ octahedra, resulting in a densely packed structure.[1]
Lattice Parameters
The lattice parameters of kyanite have been determined by numerous studies, primarily using X-ray diffraction techniques. The values can vary slightly depending on the specific sample's origin and impurity content. A summary of representative lattice parameters is presented in the table below.
| Parameter | Value (Å) | Angle (°) | Reference |
| a | 7.1262(12) | [1] | |
| b | 7.852(10) | [1] | |
| c | 5.5724(10) | [1] | |
| α (alpha) | 89.99(2) | [1] | |
| β (beta) | 101.11(2) | [1] | |
| γ (gamma) | 106.03(1) | [1] | |
| a | 7.1200(4) | [2] | |
| b | 7.8479(3) | [2] | |
| c | 5.5738(3) | [2] | |
| α (alpha) | 89.974(3) | [2] | |
| β (beta) | 101.117(4) | [2] | |
| γ (gamma) | 106.000(4) | [2] |
Experimental Protocols for Crystal Structure Determination
The determination of kyanite's crystal structure and lattice parameters is primarily achieved through single-crystal and powder X-ray diffraction (XRD) experiments. The following outlines the detailed methodologies for these key techniques.
Single-Crystal X-ray Diffraction
Single-crystal XRD provides the most accurate determination of unit cell dimensions and atomic positions within the crystal lattice.[3]
1. Sample Preparation and Mounting:
-
Crystal Selection: A high-quality, single crystal of kyanite, typically between 30 and 300 micrometers in size and free from significant defects or twinning, is selected under a microscope.[4]
-
Mounting: The selected crystal is carefully mounted on a goniometer head using a suitable adhesive (e.g., epoxy) or a glass fiber.[4] The mounting medium should be amorphous and not produce a diffraction pattern.
2. Data Collection:
-
Instrumentation: A four-circle goniometer equipped with a monochromatic X-ray source (commonly Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS) is used.[2][3]
-
Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[4] This process aims to capture a complete sphere of diffraction data.
-
Environmental Conditions: Data is typically collected at ambient temperature and pressure. For specific studies, data can be collected under non-ambient conditions (high pressure or temperature) using specialized sample environments.
3. Data Processing and Structure Refinement:
-
Indexing and Integration: The collected diffraction spots are indexed to determine the unit cell parameters and crystal system. The intensities of the diffraction spots are then integrated.
-
Structure Solution: The initial crystal structure model is determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates, site occupancies, and displacement parameters are refined using least-squares methods to achieve the best fit between the observed and calculated diffraction intensities.[3]
Powder X-ray Diffraction and Rietveld Refinement
Powder XRD is a powerful technique for identifying crystalline phases and refining lattice parameters from a polycrystalline sample.[5]
1. Sample Preparation:
-
Grinding: A representative sample of kyanite is finely ground to a powder (typically <10 μm particle size) to ensure a random orientation of the crystallites.[5][6]
-
Homogenization: The powder is homogenized to ensure a uniform distribution of all phases present.
-
Mounting: The powdered sample is packed into a sample holder, ensuring a flat and smooth surface.
2. Data Collection:
-
Instrumentation: A powder diffractometer operating in Bragg-Brentano geometry is commonly used. This setup includes an X-ray source, a sample stage, and a detector.[7]
-
Data Acquisition: The sample is irradiated with monochromatic X-rays over a range of 2θ angles. The detector moves in a circular path to record the intensity of the diffracted X-rays at each angle.[5]
3. Data Analysis (Rietveld Refinement):
-
Phase Identification: The initial identification of crystalline phases is performed by comparing the experimental diffraction pattern to a database of known patterns, such as the Powder Diffraction File (PDF).[8]
-
Rietveld Refinement: The Rietveld method is a full-pattern fitting technique used to refine the crystal structure and lattice parameters.[9][10][11] A calculated diffraction pattern is generated from a structural model and compared to the experimental pattern. The parameters of the model (including lattice parameters, atomic positions, and peak shape parameters) are adjusted using a least-squares algorithm to minimize the difference between the calculated and observed patterns.[12][13]
Visualizations
Experimental Workflow for Crystal Structure Determination
Caption: Workflow for determining kyanite's crystal structure.
References
- 1. Kyanite - Wikipedia [en.wikipedia.org]
- 2. geo.arizona.edu [geo.arizona.edu]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 6. cdn.serc.carleton.edu [cdn.serc.carleton.edu]
- 7. fkf.mpg.de [fkf.mpg.de]
- 8. 12 X-ray Diffraction and Mineral Analysis – Mineralogy [opengeology.org]
- 9. Rietveld Refinement [crystalimpact.com]
- 10. Rietveld refinement - Wikipedia [en.wikipedia.org]
- 11. MyScope [myscope.training]
- 12. Ask an Expert: The Rietveld method | Malvern Panalytical [malvernpanalytical.com]
- 13. youtube.com [youtube.com]
